2-methyl-2-(1H-pyrazol-3-yl)propanenitrile chemical structure
2-methyl-2-(1H-pyrazol-3-yl)propanenitrile chemical structure
An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile: Structure, Synthesis, and Potential as a Privileged Scaffold
Executive Summary:
This technical guide provides a comprehensive overview of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a heterocyclic compound featuring the highly valued pyrazole scaffold. Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document delineates the molecular structure, proposes a robust synthetic pathway, and details the expected analytical characterization of the title compound. Furthermore, it explores its potential applications as a versatile building block in drug discovery and development, drawing parallels to established pharmaceuticals like Ruxolitinib, which contains a related pyrazole-propanenitrile core.[2][6] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic intermediates for the synthesis of next-generation therapeutics.
Introduction: The Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][4] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination, making it a frequent component in pharmacologically active agents.[2] The versatility of the pyrazole core has led to its incorporation into a multitude of blockbuster drugs, demonstrating a broad spectrum of therapeutic activities.[3]
Derivatives of pyrazole are known to exhibit significant biological effects, including:
-
Anticancer Activity: Many pyrazole-containing compounds function as kinase inhibitors, a critical class of cancer therapeutics.[3][4]
-
Anti-inflammatory Effects: The pyrazole structure is central to selective COX-2 inhibitors like Celecoxib and other anti-inflammatory agents.[5][7][8]
-
Antimicrobial and Antiviral Properties: The scaffold has been successfully utilized to develop agents against various pathogens.[1][5]
The title compound, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, combines this privileged pyrazole ring with an isobutyronitrile fragment. The nitrile group is a valuable functional handle in medicinal chemistry; it is a potent hydrogen bond acceptor and can be readily converted into other functional groups such as amides or carboxylic acids, facilitating the exploration of structure-activity relationships (SAR).[9][10] This guide aims to provide the foundational knowledge required to synthesize, characterize, and strategically employ this compound in research and development programs.
Molecular Structure and Physicochemical Properties
The structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is defined by a pyrazole ring connected at the 3-position to a quaternary carbon, which also holds two methyl groups and a nitrile functional group.
Diagram 1: Chemical Structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Caption: Chemical structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | Calculated |
| Molecular Weight | 135.17 g/mol | Calculated |
| XLogP3 (Predicted) | ~0.5 | Estimated based on similar structures[11][12] |
| Hydrogen Bond Donors | 1 (pyrazole NH) | Calculated |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 nitrile N) | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
Proposed Synthesis and Mechanistic Considerations
A highly effective method is the cyanation of a ketone precursor using acetone cyanohydrin. The synthesis would begin with the well-known reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-acetyl-1H-pyrazole
-
To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, add 2,4-pentanedione (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 3-acetyl-1H-pyrazole.
Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-diketone and hydrazine.[13][14] Ethanol is a suitable solvent, and refluxing provides the necessary energy to drive the condensation and cyclization.
Step 2: Synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
-
In a well-ventilated fume hood, dissolve 3-acetyl-1H-pyrazole (1.0 eq) in a suitable solvent such as toluene.
-
Add acetone cyanohydrin (1.2 eq) to the solution.
-
Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the final compound.
Causality: This step utilizes the nucleophilic addition of cyanide to the carbonyl group of the acetylpyrazole. Acetone cyanohydrin serves as a safer and more convenient source of cyanide than alternatives like KCN/HCN. The strong base is required to deprotonate the cyanohydrin, generating the cyanide nucleophile to initiate the reaction. The subsequent steps constitute a standard aqueous workup and purification protocol.
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
The structural elucidation of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile relies on a combination of spectroscopic techniques.[15][16] The following table summarizes the predicted data based on the known spectral properties of its constituent functional groups.[17][18][19]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₃ (singlet, 6H) | ~1.7 ppm | Two equivalent methyl groups on a quaternary carbon, deshielded by the adjacent pyrazole and nitrile.[20] |
| Pyrazole C4-H (doublet) | ~6.5 ppm | Aromatic proton on the pyrazole ring. | |
| Pyrazole C5-H (doublet) | ~7.6 ppm | Aromatic proton on the pyrazole ring, adjacent to two N atoms. | |
| Pyrazole N-H (broad singlet, 1H) | >10 ppm | Exchangeable proton on the pyrazole nitrogen. | |
| ¹³C NMR | -C H₃ | ~25 ppm | Methyl group carbons. |
| Quaternary Carbon | ~40 ppm | The sp³ carbon attached to the pyrazole, two methyls, and the nitrile. | |
| C ≡N (Nitrile) | ~120 ppm | Characteristic shift for a nitrile carbon. | |
| Pyrazole Carbons | 105 - 140 ppm | Aromatic carbons of the pyrazole ring. | |
| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |
| N-H Stretch | 3100 - 3300 cm⁻¹ | Broad absorption from the pyrazole N-H group. | |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Absorptions from the methyl groups. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 135.08 | Corresponding to the molecular formula C₇H₉N₃. |
Potential Applications in Drug Discovery
The strategic value of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile lies in its potential as a versatile intermediate for constructing more complex, biologically active molecules.
-
Fragment-Based Drug Design (FBDD): The molecule itself represents an attractive fragment. The pyrazole ring can occupy hydrophobic pockets and form key hydrogen bonds, while the nitrile provides an additional interaction point.
-
Scaffold for Library Synthesis: The pyrazole ring, particularly the N-H proton at position 1, is a prime site for derivatization. Alkylation, acylation, or arylation at this position can rapidly generate a library of analogues for high-throughput screening, allowing for the exploration of the chemical space around the core scaffold.
-
Bioisostere and Functional Group Transformation: The nitrile group is a bioisostere for a carbonyl group and can be hydrolyzed to a primary amide or a carboxylic acid. These transformations allow for fine-tuning of a lead compound's physicochemical properties, such as solubility and metabolic stability.[9]
Diagram 3: Application as a Chemical Scaffold
Caption: Derivatization potential of the core scaffold.
Safety, Handling, and Storage
While specific safety data for this compound is unavailable, precautions should be based on compounds with similar functional groups, such as other organic nitriles and pyrazoles.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[21][22][23]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or fume hood.[24] Avoid contact with skin, eyes, and clothing.[25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][24] Do not eat, drink, or smoke when using this product.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][25] Store away from strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[23] If swallowed, call a poison control center or doctor immediately.[21]
-
Conclusion
2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is a promising heterocyclic compound that leverages the proven pharmacological relevance of the pyrazole scaffold. Although not a widely cataloged chemical, its synthesis is achievable through established and reliable chemical transformations. The predictive analytical data provides a clear roadmap for its characterization. Its true potential is realized when viewed as a strategic building block, offering multiple avenues for chemical modification to generate novel compound libraries for drug discovery programs. For organizations focused on developing therapeutics in oncology, inflammation, and infectious diseases, intermediates like this represent valuable tools for accessing novel chemical matter and accelerating the discovery of new lead compounds.
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